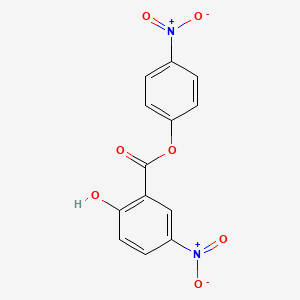
Isorhamnetin 3-glucoside-7-rhamnoside
Overview
Description
Isorhamnetin 3-glucoside-7-rhamnoside is a chemical compound with the molecular formula C28H32O16 and a molecular weight of 624.54 g/mol . It is a flavonoid glycoside, specifically an isorhamnetin derivative, found in plants like Reseda luteola and Sinapis arvensis . This compound has been studied for its potential biological activities, including anti-diabetic properties .
Preparation Methods
Isorhamnetin 3-glucoside-7-rhamnoside can be synthesized through various methods. One common approach involves the extraction from plant sources such as Bidens pilosa L. . The hydroalcoholic extract of the plant is subjected to liquid chromatography-mass spectrometry (LC-MS) to isolate this compound . Industrial production methods may involve similar extraction techniques, followed by purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Isorhamnetin 3-glucoside-7-rhamnoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acetic anhydride or benzoyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isorhamnetin 3-glucoside-7-rhamnoside has diverse applications in scientific research:
Mechanism of Action
Isorhamnetin 3-glucoside-7-rhamnoside exerts its effects primarily through the inhibition of alpha-amylase, an enzyme that breaks down carbohydrates into sugars . Molecular docking studies have shown that this compound interacts with the active site of alpha-amylase, leading to a decrease in its enzymatic activity . This inhibition helps regulate blood sugar levels, making it a potential therapeutic agent for diabetes mellitus .
Comparison with Similar Compounds
Isorhamnetin 3-glucoside-7-rhamnoside is unique among flavonoid glycosides due to its specific structure and biological activity. Similar compounds include:
Isorhamnetin: A flavonoid with similar anti-diabetic properties but different glycosylation patterns.
Quercetin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anti-cancer and cardioprotective effects.
This compound stands out due to its potent alpha-amylase inhibitory activity, which has been shown to be more effective than standard inhibitors like acarbose .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(40-9)41-11-6-13(31)17-15(7-11)42-25(10-3-4-12(30)14(5-10)39-2)26(20(17)34)44-28-24(38)22(36)19(33)16(8-29)43-28/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKEXUJCSYMCC-PXBUXKMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169585 | |
| Record name | Isorhamnetin 3-O-glucoside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-71-4 | |
| Record name | Boldoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-glucoside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOLDOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGK541R25K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Brassidin and where is it found?
A1: Brassidin, chemically known as (13Z)-docos-13-enoic acid, is the cis isomer of Erucic acid. While it's not explicitly mentioned as a primary focus in the provided research papers, one study identifies a flavonol glycoside named "Brassidin" isolated from the flowers of Brassica napus L. and Sinapis arvensis L. [] This Brassidin is chemically defined as Isorhamnetin-3-mono-β-gulcosid-7-mono-α-L-rhamnosid. [] Further investigation is needed to clarify if there's a connection between these two compounds beyond the shared name.
Q2: How does the structure of Brassidin (docos-13-enoic acid) differ from its isomer, Erucic acid?
A2: Brassidin and Erucic acid are geometric isomers, meaning they share the same molecular formula (C22H42O2) but differ in the spatial arrangement of their atoms around the double bond. Brassidin possesses a cis configuration at the double bond, while Erucic acid exhibits a trans configuration. [] This difference in configuration can influence their physical and chemical properties.
Q3: What happens when hypoiodous acid is added to Brassidin under the conditions used in Margosches' rapid method for determining iodine value?
A3: The addition of hypoiodous acid to Brassidin under these conditions doesn't proceed stereospecifically. This means the reaction results in a mixture of both possible diastereomeric iodohydroxy derivatives. [] This lack of stereospecificity is crucial when interpreting iodine value results obtained using this method, as it doesn't exclusively reflect the original configuration of double bonds in the analyzed fatty acid.
Q4: Can you elaborate on the reactions of Brassidin and its isomer Erucic acid with N-Bromosuccinimide and acetic acid?
A4: Both Brassidin (Erucic acid) and its isomer react with N-Bromosuccinimide in acetic acid to yield diastereomeric bromo-acetoxy derivatives. [] The reaction primarily proceeds via a trans addition mechanism. [] This means the bromine and acetoxy groups add to opposite sides of the double bond in the fatty acid molecule. Analysis of the resulting diastereomers helps determine the original configuration of the double bond in the starting fatty acid.
Q5: Are there any known analytical techniques for characterizing Brassidin and its derivatives?
A5: While the provided research doesn't delve into specific analytical techniques for Brassidin, it highlights the use of dipole moment measurements to differentiate between the erythro and threo forms of the diastereomeric bromo-acetoxy derivatives. [] Furthermore, the research mentions the conversion of iodohydroxy derivatives to the corresponding hydroxy-acetoxy compounds and keto acids, suggesting the use of techniques like chromatography and spectroscopy for their identification and characterization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



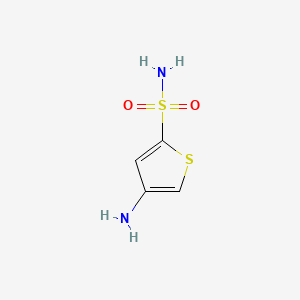


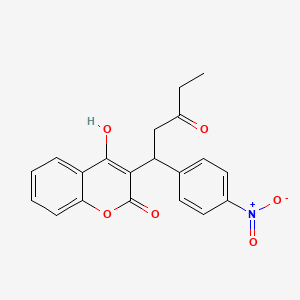
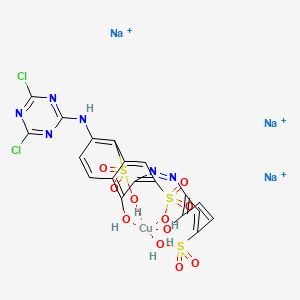
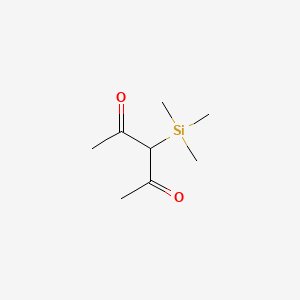
![7-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B579156.png)
![(1R,2R,3S,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B579158.png)
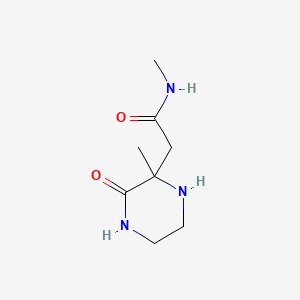
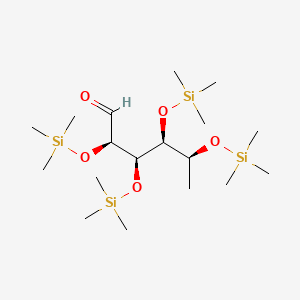
![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)
